AL 8697

Overview

Description

AL 8697 is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). It exhibits an inhibitory concentration (IC50) of 6 nanomolar for p38α, showing 14-fold greater inhibition compared to p38β and 300-fold selectivity over a panel of 91 kinases . This compound is known for its anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

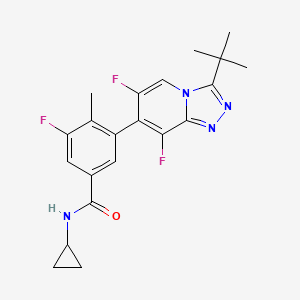

The synthesis of AL 8697 involves the formation of N-cyclopropyl-3-[3-(1,1-dimethylethyl)-6,8-difluoro-1,2,4-triazolo[4,3-a]pyridin-7-yl]-5-fluoro-4-methylbenzamide. The key steps include:

- Formation of the triazolopyridine core.

- Introduction of the cyclopropyl group.

- Coupling with the benzamide moiety .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Controlled reaction temperatures and times.

- Purification steps such as recrystallization and chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

AL 8697 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

AL 8697 exhibits a high degree of specificity as an inhibitor of the p38α MAPK pathway. Its IC50 value is reported at 6 nM for p38α, indicating strong inhibitory effects, while it demonstrates 14-fold greater inhibition compared to p38β (IC50 = 82 nM) and around 300-fold selectivity over other kinases . This selectivity is crucial for minimizing off-target effects in experimental settings.

Applications in Research

The applications of this compound are primarily focused on its anti-inflammatory properties and its role in cancer research. Below are detailed insights into its specific uses:

Anti-Inflammatory Research

This compound has been shown to significantly reduce edema in animal models. In a study involving male Wistar rats, administration of this compound (1-30 mg/kg) resulted in a dose-dependent decrease in paw swelling, demonstrating its potential as an anti-inflammatory agent .

Cancer Research

The inhibition of p38α MAPK by this compound is being explored for its implications in cancer treatment. The pathway is known to be involved in cellular stress responses and inflammatory processes that can contribute to tumor progression. Inhibiting this pathway may enhance the efficacy of existing cancer therapies by reducing inflammation-related tumor growth.

Data Table: Summary of this compound Applications

Case Study: In Vivo Efficacy

A study conducted on Wistar rats demonstrated the efficacy of this compound in reducing inflammation. The compound was administered orally over ten days, with results indicating significant reductions in paw swelling compared to control groups. This research highlights the potential of this compound as a therapeutic agent for inflammatory diseases .

Case Study: Mechanistic Insights

Further investigations into the mechanistic pathways affected by this compound revealed alterations in cytokine production and immune response modulation, supporting its role as an anti-inflammatory agent. These findings are critical for understanding how p38α inhibition can lead to therapeutic benefits in chronic inflammatory conditions .

Mechanism of Action

AL 8697 exerts its effects by selectively inhibiting the p38α MAPK. This inhibition prevents the phosphorylation and activation of downstream targets involved in inflammatory responses. The molecular targets include various transcription factors and enzymes that regulate the expression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

PD 169316: Another potent p38 MAPK inhibitor with a different chemical structure.

SB 203580: A widely studied p38 MAPK inhibitor with similar selectivity.

VX-702: A p38 MAPK inhibitor with clinical applications in inflammatory diseases

Uniqueness

AL 8697 is unique due to its high selectivity for p38α over p38β and other kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .

Biological Activity

AL 8697 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory processes. This compound has emerged as a significant focus in pharmacological research due to its potential therapeutic applications, particularly in diseases characterized by excessive inflammation.

- Chemical Name : N-Cyclopropyl-3-[3-(1,1-dimethylethyl)-6,8-difluoro-1,2,4-triazolo[4,3-a]pyridin-7-yl]-5-fluoro-4-methylbenzamide

- CAS Number : 1057394-06-5

- Purity : ≥98%

The compound exhibits a high level of selectivity and potency, with an IC50 value of 6 nM for p38α, demonstrating 14-fold greater inhibition compared to p38β and 300-fold selectivity over a panel of 91 kinases .

This compound functions by inhibiting the p38 MAPK pathway, which is integral to the synthesis and signaling of pro-inflammatory cytokines such as TNFα and IL-6. This inhibition leads to reduced inflammatory responses in various cellular contexts, particularly in macrophages .

Anti-inflammatory Effects

In preclinical studies, this compound has shown significant anti-inflammatory effects. For instance, in a rat model of adjuvant-induced arthritis (AIA), the compound demonstrated:

- Reduction in joint inflammation

- Induction of leukocytosis

- Restoration of platelet counts

- Increased total plasma cholesterol at doses around 10 mg/kg .

Comparative Studies

This compound has been compared with other p38α inhibitors in various studies. The following table summarizes key findings from these comparisons:

| Compound | IC50 (nM) | Selectivity (p38α/p38β) | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | 6 | 14-fold | Significant |

| Compound X | TBD | TBD | Moderate |

| Compound Y | TBD | TBD | Minimal |

Note: TBD = To Be Determined

Clinical Relevance

Research has indicated that targeting the p38 MAPK pathway can be beneficial in treating conditions such as rheumatoid arthritis (RA) and other inflammatory diseases. A study by Balagué et al. highlighted the translational potential of p38 inhibitors like this compound in models that mimic human disease conditions .

In Vivo Studies

In vivo studies have demonstrated that this compound effectively modulates immune responses and reduces symptoms associated with inflammatory diseases. For example:

- Study Design : Rats were administered this compound at varying doses.

- Outcomes Measured : Joint swelling, cytokine levels, and histopathological changes.

- Results : Significant reduction in joint swelling and cytokine levels was observed, supporting its therapeutic potential in inflammatory diseases .

Summary of Findings

The biological activity of this compound underscores its role as a promising therapeutic agent for managing inflammation-related disorders. Its selective inhibition of p38α provides an advantage over non-selective inhibitors, potentially leading to fewer side effects.

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of AL 8697, and how should researchers validate its target specificity in vitro?

this compound is a selective p38α MAPK inhibitor with an IC50 of 6 nM, showing 14-fold selectivity over p38β (IC50 = 82 nM) and 300-fold selectivity against 91 other kinases . To validate specificity:

- Use kinase profiling panels to test activity across a broad range of kinases.

- Perform competitive binding assays with ATP analogs to confirm ATP-binding site engagement.

- Include positive controls (e.g., known p38α inhibitors) and negative controls (kinase-dead mutants) in dose-response experiments .

Q. What experimental models are recommended for assessing this compound’s anti-inflammatory activity in preclinical studies?

- In vitro : Use LPS-stimulated macrophages or peripheral blood mononuclear cells (PBMCs) to measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA .

- In vivo : Employ murine models of inflammation (e.g., collagen-induced arthritis or LPS-induced systemic inflammation) with oral administration (typical doses: 1–10 mg/kg) .

- Validate target engagement using phospho-p38α Western blotting in tissue samples .

Q. How should researchers ensure compound purity and stability in this compound experiments?

- Source this compound with ≥98.96% purity (HPLC-validated) and store at –20°C in desiccated conditions to prevent hydrolysis .

- Perform accelerated stability testing under varying pH, temperature, and light conditions using LC-MS for degradation product analysis .

Advanced Research Questions

Q. How can contradictory data on this compound’s off-target effects be resolved across different kinase panels?

- Cross-validation : Use orthogonal assays (e.g., thermal shift assays or SPR) to confirm binding kinetics .

- Structural analysis : Perform co-crystallization studies to identify binding motifs responsible for selectivity .

- Context-dependent testing : Evaluate off-target effects in disease-relevant cell lines (e.g., cancer or immune cells) where kinase expression profiles differ .

Q. What methodological considerations are critical for dose optimization in this compound’s anti-inflammatory studies?

- Establish pharmacokinetic/pharmacodynamic (PK/PD) relationships using plasma and tissue sampling to correlate exposure with p38α inhibition .

- Account for species-specific differences : Adjust doses in rodent models based on metabolic clearance rates (e.g., murine vs. human CYP450 activity) .

- Use fractionated dosing regimens to mitigate toxicity while maintaining efficacy in chronic inflammation models .

Q. How can researchers address variability in this compound’s efficacy across different inflammatory disease models?

- Model stratification : Compare outcomes in acute (e.g., sepsis) vs. chronic (e.g., rheumatoid arthritis) inflammation models to identify context-dependent efficacy .

- Biomarker-driven analysis : Measure downstream MAPK pathway markers (e.g., phosphorylated MK2) to distinguish compound activity from compensatory signaling .

- Combination studies : Test this compound with JNK or ERK inhibitors to evaluate synergistic/antagonistic effects in complex inflammatory cascades .

Q. Methodological Best Practices

- Reproducibility : Include batch-to-batch compound validation (e.g., NMR, LC-MS) to ensure consistency .

- Data Transparency : Publish full kinase panel data and negative results to avoid publication bias .

- Ethical Reporting : Adhere to STROBE guidelines for preclinical studies to enhance translational relevance .

Properties

IUPAC Name |

3-(3-tert-butyl-6,8-difluoro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl-5-fluoro-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O/c1-10-13(7-11(8-14(10)22)19(29)25-12-5-6-12)16-15(23)9-28-18(17(16)24)26-27-20(28)21(2,3)4/h7-9,12H,5-6H2,1-4H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBTZTQYHOXIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=C(C4=NN=C(N4C=C3F)C(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.